![molecular formula C6H5NO3S B3026764 2-Acetylthiazole-5-carboxylic acid CAS No. 1095824-76-2](/img/structure/B3026764.png)
2-Acetylthiazole-5-carboxylic acid
Overview
Description
2-Acetylthiazole-5-carboxylic acid is a compound that has been identified as a widespread component in various organisms, including eukaryotes, archaebacteria, and eubacteria. It has been found at levels ranging from 27 to 1100 nmol/g dry weight of tissue, suggesting its potential role as a coenzyme due to its reactive carbonyl group .
Synthesis Analysis
The synthesis of related thiazole derivatives has been explored in several studies. For instance, the synthesis of 3-C-carboxy-5-deoxy-L-xylose, a branched-chain sugar, involved the stereoselective addition of 2-trimethylsilyl thiazole to a pentofuranose derivative, followed by conversion of the thiazole group into a carboxyl group . Another study reported the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which involved cyclization of the carboxylic acid group with thiosemicarbazide . Additionally, 2-acetylthiazole has been used as a homologating reagent for aldehydes, leading to the synthesis of amino hexoses from L-serinal .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been investigated using various techniques. X-ray diffraction analysis (XDA) was employed to study the three-dimensional structure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole monohydrate, revealing insights into the arrangement of atoms within the molecule . Crystallographic studies of 5-acetyl-2-(N,N-disubstituted amino)thiazoles have shown that these compounds can exist in different conformations, with the stereochemistry of the rotational isomers influencing their infrared carbonyl (CO) band positions .
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions. Thiuronium salts have been used in the synthesis of benzimidazolylthiazoles, reacting with carboxylic acid anhydrides . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping involved cyclodehydration and condensation reactions, demonstrating the versatility of thiazole compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of different substituents at the 4-position of 5-acetylthiazoles affects their conformational stability and the arrangement of the acetyl group, which in turn impacts their spectroscopic properties and reactivity . The widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material suggests that its physical and chemical properties are conducive to its role in biological systems .
Scientific Research Applications
1. Widespread Distribution in Organisms
- 2-Acetylthiazole-4-carboxylic acid is distributed broadly across eukaryotes, archaebacteria, and eubacteria, found in levels ranging from 27 to 1100 nmol/g of dry weight tissue. Due to its reactive carbonyl group, it is proposed to be a previously undescribed coenzyme (White, 1990).
2. Anticancer Activity
- A study on the synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles, which are synthesized from 5-acetylthiazole, exhibited encouraging anticancer activity and selectivity towards certain human cancer cell lines (Vaddula et al., 2016).
3. Antibacterial and Antifungal Properties
- N-substituted-3-chloro-2-azetidinones synthesized from 2-aminobenzothiazole-6-carboxylic acid showed good to moderate antibacterial activity against various microorganisms and were tested for their antifungal activity (Chavan & Pai, 2007).
4. Synthesis of Arotinolol Hydrochloride
- 5-Acetylthiophene-2-carboxylic acid, derived from thiophene, was used in the synthesis of arotinolol hydrochloride, demonstrating its application in pharmaceutical synthesis (Hongbin et al., 2011).
5. Nonpeptide Angiotensin II Receptor Antagonists
- Imidazole-5-carboxylic acids, related to 2-acetylthiazole-5-carboxylic acid, were prepared and evaluated for their antagonistic activities to the angiotensin II receptor, showing promising results for hypertension treatment (Yanagisawa et al., 1996).
6. Reactions and Applications in Synthesis
- 5-Acetylthiazoles, closely related to 2-acetylthiazole-5-carboxylic acid, have been reviewed for their synthesis and reactions, with applications in producing biologically important compounds (Bondock et al., 2016).
7. Formation Pathways in Maillard Reaction
- The formation pathway of 2-acetylthiazole, possessing a nutty and popcorn-like aroma, was investigated using a model reaction of d-glucose and l-cysteine, revealing novel routes for its formation (Wang et al., 2020).
Safety and Hazards
Future Directions
While specific future directions for 2-Acetylthiazole-5-carboxylic acid are not mentioned in the search results, thiazole derivatives, in general, have been the focus of ongoing research due to their diverse biological activities . This suggests that 2-Acetylthiazole-5-carboxylic acid and similar compounds could potentially be explored further in the context of drug discovery and development .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been reported to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that can result in various biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and targets .
properties
IUPAC Name |
2-acetyl-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGFPYQXSGAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678762 | |
Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1095824-76-2 | |
Record name | 2-Acetyl-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095824-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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